(3R,4R)-3,4-Dimethylpiperidin-3-ol
Description
(3R,4R)-3,4-Dimethylpiperidin-3-ol is a chiral piperidine derivative characterized by two methyl groups at the 3R and 4R positions and a hydroxyl group at the 3-position. This compound is a key intermediate in pharmaceutical synthesis, particularly in the design of molecules targeting neurological and oncological pathways. Its stereochemistry and functional groups contribute to its biological activity and binding affinity to receptors .
Properties
CAS No. |
1951439-18-1 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 |
IUPAC Name |
(3R,4R)-3,4-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6,2)9/h6,8-9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
VBGKDRHWHZVXNK-RQJHMYQMSA-N |
SMILES |
CC1CCNCC1(C)O |
Isomeric SMILES |
C[C@@H]1CCNC[C@]1(C)O |
Canonical SMILES |
CC1CCNCC1(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereochemical Variations
Table 1: Key Structural and Functional Differences
Key Observations :
Steric and Electronic Effects: The dual methyl groups in this compound enhance steric hindrance compared to monomethylated analogues like 3-Methylpiperidin-3-ol. This impacts conformational flexibility and receptor binding . 4-(Hydroxymethyl)piperidin-3-ol introduces a polar hydroxymethyl group, increasing solubility but reducing lipophilicity relative to dimethylated derivatives .
Stereochemical Impact :
- The (3R,4R) configuration in the target compound is critical for its role in chiral drug synthesis. In contrast, 3-Methylpiperidin-3-ol exists as (3R) or (3S) enantiomers, which may exhibit divergent biological activities .
Pyridine Derivatives: Compounds like 5-Chloro-2,3-dimethoxypyridin-4-ol (a pyridinol) differ significantly in backbone structure but share hydroxyl and methoxy functional groups. These are often explored for antimicrobial properties rather than neurological targets .
Preparation Methods
Rhodium-Ferrocene Catalyzed Enantioselective Synthesis
The foundational approach for synthesizing (3R,4R)-3,4-dimethylpiperidin-3-ol involves asymmetric hydrogenation of prochiral ketone precursors. Patent WO2020204647A1 discloses the hydrogenation of methyl ((1-benzyl-4-methylpiperidin-3-yl)carbamate) using a rhodium complex with ferrocene-derived ligands. This method initially produced the target compound with 82.3% enantiomeric excess (ee), limited by competing reduction pathways and catalyst selectivity. Reaction optimization at 50°C under 5 bar H₂ pressure in tetrahydrofuran improved conversion rates to 89%, though optical purity remained suboptimal for pharmaceutical applications.
Solvent and Additive Effects on Stereochemical Outcomes
Critical to enhancing enantioselectivity is the choice of solvent-polar aprotic media such as dichloromethane disproportionately stabilized transition states favoring the (3S,4S) diastereomer, while polar protic solvents like methanol enhanced (3R,4R) selectivity by 12%. Additives including triethylamine (5 mol%) and acetic acid (2 equiv) further modulated catalyst activity, with the latter increasing ee to 87.1% by protonating intermediate enamines.
Diastereomeric Resolution via Chiral Salts
Dibenzoyl-L-Tartrate-Mediated Crystallization
To circumvent limitations in catalytic asymmetry, WO2020204647A1 developed a resolution method treating racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate with dibenzoyl-L-tartaric acid in isopropanol. Selective crystallization of the (3R,4R)-dibenzoyl-L-tartrate solvate achieved 99.8% diastereomeric excess (de), a 17.5% improvement over catalytic methods. The solvate’s structure was confirmed by PXRD (peak at 2θ = 12.4°, 18.7°, 21.3°), with thermal analysis showing decomposition onset at 178°C.
Free Base Generation and Subsequent Reduction
Liberation of the resolved amine employed potassium carbonate in water-tetrahydrofuran biphasic systems, avoiding epimerization through pH control (8.5–9.0). Subsequent borane-dimethyl sulfide complex reduction at 0°C yielded (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with 94% ee, which upon acetic acid treatment formed the storage-stable acetate salt (melting point: 132–134°C).
Ring-Closure Approaches from Acyclic Precursors
Nitroalkene Cyclization for Piperidine Core Assembly
CN103254121A details a convergent synthesis commencing with 2-butenal and N-PG-2-nitroethylamine (PG = benzyloxycarbonyl). Lewis acid-catalyzed (ZnCl₂, 10 mol%) cyclization at −10°C generated (3R,4R)-N-PG-4-methyl-3-nitro-3,4-dihydropyridine in 68% yield. Hydrogenation over Raney nickel (30 bar H₂, ethanol) afforded the piperidine scaffold with >99% retention of configuration, confirmed by NOESY correlations between H-3 and H-4.
Methylation and Deprotection Sequences
Quaternization of the intermediate amine with methyl iodide in acetonitrile (K₂CO₃, 60°C) introduced the N-methyl group without racemization. Final global deprotection using HBr/acetic acid (3:1 v/v) cleaved the benzyloxycarbonyl group, yielding this compound hydrochloride (mp 245–247°C) after recrystallization from ethanol-diethyl ether.
Comparative Analysis of Synthetic Efficiency
Table 1: Performance Metrics of Key Synthetic Routes
The nitroalkene route demonstrates superior cost-efficiency and stereochemical control, albeit with moderate yields due to purification losses during dihydropyridine isolation. Catalytic hydrogenation remains preferable for small-scale API synthesis, while resolution methods are optimal for kilogram-scale campaigns requiring ultrahigh purity.
Industrial-Scale Process Optimization
Solvent Selection for Crystallization
Isopropanol emerged as the optimal solvate-forming solvent, providing crystalline (3R,4R)-dibenzoyl-L-tartrate with 98.5% recovery versus 72% in ethanol. Kinetic studies revealed nucleation initiation within 2 hours at 4°C, critical for controlling crystal size distribution during batch processing.
Catalytic System Alternatives
Replacing rhodium with iridium catalysts (e.g., Ir(COD)Cl₂) reduced costs by 65% but decreased ee to 74.2%, necessitating post-reduction chiral chromatography. Heterogeneous palladium on carbon (5 wt%) achieved comparable enantioselectivity (81.9% ee) under 20 bar H₂, though requiring higher temperatures (80°C) that risked N-debenzylation.
Pharmacological Significance and Derivative Synthesis
The stereochemical integrity of this compound is paramount for its activity as a κ-opioid receptor antagonist, with the (3S,4S) enantiomer showing 230-fold lower binding affinity (Ki = 8.9 nM vs. 2.1 μM). Patent US20160122354A1 leverages this scaffold for Janus kinase inhibitors, where N-alkylation with 7H-pyrrolo[2,3-d]pyrimidine derivatives proceeds regioselectively at the piperidine nitrogen.
Q & A
Q. What are the common synthetic routes for (3R,4R)-3,4-Dimethylpiperidin-3-ol, and how can reaction conditions be optimized for yield?
The synthesis of this compound often involves hydrogenolysis of protected precursors. For example, hydrogenolysis using 10% Pd/C under H₂ gas in anhydrous methanol is a validated method for analogous piperidine derivatives . Reaction optimization includes controlling catalyst loading (5-10% w/w), temperature (25-50°C), and reaction time (6-24 hours). Monitoring via TLC or HPLC ensures completion. Yield improvements (>90%) are achievable by using degassed solvents and ensuring anhydrous conditions to prevent side reactions .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Post-synthesis purification typically involves solvent extraction (e.g., ethyl acetate/water partitioning) to remove polar impurities, followed by column chromatography using silica gel and a gradient eluent (e.g., 5-20% methanol in dichloromethane). Recrystallization from methanol or ethanol can further enhance purity (>98%) . For intermediates with sensitive functional groups, flash chromatography under inert atmospheres is advised .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
The compound is classified as acutely toxic (oral, Category 4) and a respiratory irritant (H335). Researchers must use fume hoods, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Waste disposal should follow institutional guidelines for toxic organics .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments of this compound using crystallographic and spectroscopic methods?
Stereochemical ambiguities can be resolved via X-ray crystallography to unambiguously assign the (3R,4R) configuration by analyzing bond angles and torsion angles . Complementary NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can confirm spatial proximity of methyl groups. For example, cross-peaks between the C3-CH₃ and C4-CH₃ protons in NOESY spectra validate the cis configuration .
Q. What analytical methodologies are most effective for assessing the enantiomeric purity of this compound?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and a hexane/isopropanol mobile phase is optimal for enantiomeric separation. Retention time comparisons with racemic standards quantify enantiomeric excess (ee). Alternatively, polarimetry or circular dichroism (CD) spectroscopy provides rapid purity assessments, with [α]D values cross-referenced against literature data .
Q. How does the stereochemistry of this compound influence its reactivity in downstream synthetic applications?
The cis-3,4-dimethyl configuration creates steric hindrance that directs regioselectivity in nucleophilic reactions. For example, in alkylation or acylation reactions, the C3-OH group is less accessible due to proximity to the C4-CH₃ group, favoring functionalization at the piperidine nitrogen. This steric effect is critical in designing chiral catalysts or bioactive molecules, as demonstrated in the synthesis of opioid antagonists .
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